molecular formula C14H13BrO B14025513 4-Bromo-2-(2-methylbenzyl)phenol

4-Bromo-2-(2-methylbenzyl)phenol

Katalognummer: B14025513
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: DJFRKHKHMGJPGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-methylbenzyl)phenol is an organic compound with the molecular formula C14H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 2-methylbenzyl group at the 2-position of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylbenzyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(2-methylbenzyl)phenol. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous bromination processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the selectivity and yield of the desired product .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-methylbenzyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can disrupt normal enzyme function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-(2-methylbenzyl)phenol is unique due to the specific positioning of the bromine and 2-methylbenzyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C14H13BrO

Molekulargewicht

277.16 g/mol

IUPAC-Name

4-bromo-2-[(2-methylphenyl)methyl]phenol

InChI

InChI=1S/C14H13BrO/c1-10-4-2-3-5-11(10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3

InChI-Schlüssel

DJFRKHKHMGJPGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.